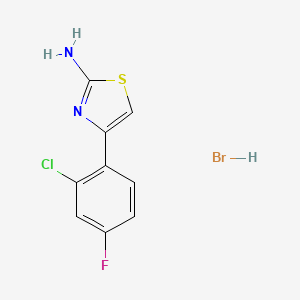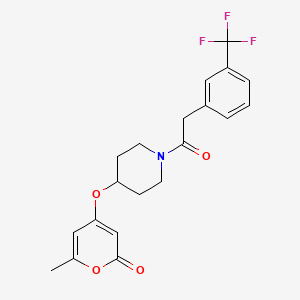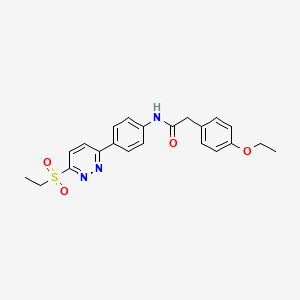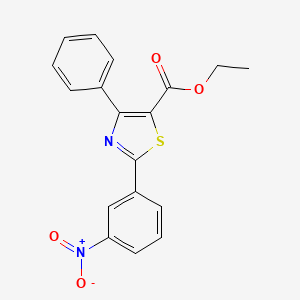![molecular formula C14H14N4OS B2796139 (E)-(benzyloxy)(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine CAS No. 478245-57-7](/img/structure/B2796139.png)
(E)-(benzyloxy)(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-(Benzyloxy)(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine is a compound of significant interest due to its unique structural framework and potential applications. This molecule combines features from benzyl ether, triazolo[3,2-b][1,3]thiazole, and imine groups, making it a versatile scaffold for diverse chemical reactions and biological interactions.
Wirkmechanismus
Target of Action
The compound (E)-(benzyloxy)(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents
Mode of Action
It is known that the triazolothiadiazine core can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bond accepting and donating characteristics .
Biochemical Pathways
Compounds with similar structures have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes are involved in various biochemical pathways, including metabolism and signal transduction.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Compounds with similar structures have been found to have significant cytotoxic activities against various cell lines .
Action Environment
It is known that the stability and activity of similar compounds can be influenced by factors such as temperature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-(Benzyloxy)(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine typically involves the following steps:
Formation of 1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethanone: : This intermediate is synthesized through cyclization reactions starting from appropriate thiazole and triazole precursors under specific reaction conditions involving temperature and solvent choice.
Benzyloxy Group Introduction: : The benzyloxy group is introduced through the reaction of benzyl alcohol with a suitable intermediate, often involving a dehydration step to form the ether linkage.
Formation of the Imine Group: : Finally, the imine group is formed by reacting the ketone intermediate with an amine under mild acidic or basic conditions to achieve the desired E-configuration.
Industrial Production Methods: Scaling up the synthesis of this compound involves optimizing these steps to ensure high yield and purity while maintaining cost-effectiveness. This includes refining reaction conditions, such as temperature control, solvent recycling, and minimizing by-products through efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-(Benzyloxy)(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine undergoes various types of reactions:
Oxidation: : Conversion of the benzylic position can lead to the formation of corresponding aldehydes or acids, depending on the oxidizing agents and conditions.
Reduction: : Reduction of the imine group to yield the corresponding amine is possible under catalytic hydrogenation or with reducing agents like sodium borohydride.
Substitution: : Electrophilic aromatic substitution on the benzene ring allows for introducing various substituents, influencing the compound's electronic and steric properties.
Oxidation: : Agents such as potassium permanganate or chromium trioxide.
Reduction: : Catalysts like palladium on carbon or reagents such as lithium aluminum hydride.
Substitution: : Various electrophiles and Lewis acids to facilitate aromatic substitution.
Oxidation leads to aldehydes or carboxylic acids.
Reduction yields primary or secondary amines.
Substitution introduces functional groups like halides, nitro groups, or alkyl chains.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: : Used as a starting material for synthesizing more complex molecules due to its reactive functional groups.
Catalysts: : The unique structural motif can serve as ligands in catalytic processes.
Drug Development: : Structural similarity to biologically active compounds makes it a candidate for developing pharmaceuticals targeting various diseases.
Biomolecular Interactions: : Studied for its ability to interact with enzymes and receptors, potentially influencing metabolic pathways.
Material Science: : Exploration in the field of organic electronics and as a component in the synthesis of novel polymers.
Vergleich Mit ähnlichen Verbindungen
(E)-(Benzyloxy)(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine stands out due to its unique combination of functional groups and structural features:
Similar Compounds:(Z)-isomer: : Different spatial arrangement of the imine group leads to distinct chemical and biological properties.
Benzyl ether derivatives: : Share the benzyloxy group but differ in the remaining structure, influencing reactivity and applications.
Triazolo[3,2-b][1,3]thiazole derivatives: : Similar core structure but varied functional groups alter their overall utility in chemical and biological contexts.
Eigenschaften
IUPAC Name |
(E)-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-N-phenylmethoxyethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-10(17-19-8-12-6-4-3-5-7-12)13-11(2)18-14(20-13)15-9-16-18/h3-7,9H,8H2,1-2H3/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHRTWULOJJUPC-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(=NOCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=NC=NN12)/C(=N/OCC3=CC=CC=C3)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-cyanocyclohexyl)-2-[3-(dimethylamino)piperidin-1-yl]acetamide](/img/structure/B2796056.png)



![N-{[4-(2-methoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2796061.png)
![7-Chloro-4-[(2-chloro-6-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2796064.png)

![4,6-bis(pyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine hydrochloride](/img/structure/B2796067.png)
![methyl (4-(N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)sulfamoyl)phenyl)carbamate](/img/structure/B2796073.png)
![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone](/img/structure/B2796074.png)


![methyl 3-({4-[(methylcarbamoyl)methanesulfonyl]piperidin-1-yl}sulfonyl)thiophene-2-carboxylate](/img/structure/B2796078.png)

